molecular formula C4H7N5 B1526661 5-(azetidin-3-yl)-2H-tetrazole CAS No. 950725-13-0

5-(azetidin-3-yl)-2H-tetrazole

Cat. No.: B1526661
CAS No.: 950725-13-0
M. Wt: 125.13 g/mol
InChI Key: XTUWELXPIPDXIN-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-2H-tetrazole (CAS 950725-13-0) is a high-value chemical intermediate with significant applications in pharmaceutical research and medicinal chemistry. This compound combines a tetrazole heterocycle, a established bioisostere for carboxylic acids, with a conformationally restricted azetidine ring . This unique structure makes it a versatile building block for synthesizing novel biologically active compounds. A primary application of this compound is in the development of neuropharmacological agents, where its structure is known to support binding to central nervous system targets, making it valuable for designing drugs for neurological disorders . The tetrazole moiety serves as a metabolically stable surrogate for a carboxylic acid, with a similar pKa (4.5-4.9) but offering advantages such as enhanced lipophilicity, which can improve membrane penetration, and a prolonged in vivo half-life due to resistance to metabolic degradation pathways . Furthermore, the high density of nitrogen atoms in the tetrazole ring provides opportunities for hydrogen bonding and π-stacking interactions with biological targets, which can lead to increased binding affinity . In drug discovery, this compound is explored for optimizing critical properties in small molecule therapeutics, including metabolic stability and bioavailability . The molecule is provided at 97% purity and is intended for research applications only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(azetidin-3-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-3(2-5-1)4-6-8-9-7-4/h3,5H,1-2H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWELXPIPDXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition

The most common method for synthesizing tetrazole derivatives involves a 1,3-dipolar cycloaddition reaction between nitriles and azides. This reaction, initially described by Hantzsch and Vagt in 1901, involves the [2 + 3] cycloaddition of an azide to a nitrile.

Electron-withdrawing groups on the nitrile substrate enhance the reaction with the azide, but this requirement can limit the scope, often necessitating high reaction temperatures and catalysts.

Scheme 1: 1,3-Dipolar Cycloaddition

$$
\text{R-CN} + \text{N}_3^- \rightarrow \text{Tetrazole Derivative}
$$

Multicomponent Reactions (MCRs)

Multicomponent reactions involve more than two compounds reacting to form a single product, offering advantages such as atom economy and efficiency. Ugi et al. first reported the use of \$$HN_3\$$ to form tetrazole derivatives in 1961, and numerous advancements have since been published on tetrazole synthesis via MCRs.

Using p-Toluenesulfonyl Cyanide (TsCN)

Sharpless et al. reported a [2 + 3] cycloaddition of an azide to p-toluenesulfonyl cyanide (TsCN), demonstrating a broad substrate scope with aromatic and aliphatic azides under solvent-free conditions, yielding good results. This method was further extended to produce acyltetrazoles with acyl cyanides and aliphatic azides.

Scheme 2: Synthesis with TsCN

$$
\text{R-N}_3 + \text{TsCN} \rightarrow \text{Acyltetrazole}
$$

Intramolecular Cycloadditions

Fused 5-heterotetrazole ring systems can be synthesized via intramolecular [2 + 3] cycloadditions of organic azides and heteroatom-substituted nitriles. Cyanates, thiocyanates, and cyanamides are employed in these reactions, yielding various five- and six-membered rings.

Scheme 3: Intramolecular Cycloaddition

$$
\text{Nitrile-Azide} \xrightarrow{\Delta} \text{Fused Tetrazole}
$$

Chemical Reactions Analysis

Types of Reactions: 5-(Azetidin-3-yl)-2H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Structural Properties

The synthesis of 5-(azetidin-3-yl)-2H-tetrazole often involves various multicomponent reactions (MCRs) that allow for the efficient construction of tetrazole derivatives. Tetrazoles are recognized for their stability and ability to mimic carboxylic acids, making them valuable bioisosteres in drug design. The compound's azetidine moiety contributes to its unique pharmacological profile, enhancing its interaction with biological targets.

Table 1: Comparison of Tetrazole Derivatives

Compound NameStructural FeaturesKey Characteristics
This compoundAzetidine ring + tetrazolePotential anti-cancer properties
5-(4-bromophenyl)-2H-tetrazoleAromatic substitutionCytotoxicity against cancer cells
6-tetrazolyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline scaffoldSelective PPARγ partial agonist

Biological Activities

Recent studies have demonstrated that this compound exhibits notable biological activities, particularly in the field of oncology. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values obtained from MTT assays indicate promising potential for further development as anticancer agents.

Case Study: Cytotoxicity Evaluation

  • Compounds Tested : this compound derivatives
  • Cell Lines : MCF-7 and PC3
  • Results :
    • Compounds demonstrated IC50 values ranging from 32.59 μM to 94.25 μM.
    • Strong binding capabilities were observed in molecular docking studies against specific receptors (3ERT and 3ZK6) .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural features make it a candidate for:

  • Antiviral Agents : Due to its ability to inhibit viral replication mechanisms.
  • Neuroprotective Drugs : By modulating neurotransmitter systems such as GABA.
  • Anti-inflammatory Compounds : Through inhibition of pro-inflammatory pathways.

Mechanism of Action

The mechanism by which 5-(azetidin-3-yl)-2H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The substitution pattern on the tetrazole ring significantly influences physicochemical and biological properties. Below is a comparison with key analogs:

Compound Substituent Key Properties Applications References
5-(Azetidin-3-yl)-2H-tetrazole Azetidine (saturated 4-membered N-ring) High nitrogen content, conformational rigidity, potential bioactivity Drug design (e.g., antihypertensive agents)
5-(Fluorodinitromethyl)-2H-tetrazole –CF(NO₂)₂ High oxygen balance (29.4% OB for CO combustion), energetic but sensitive Energetic materials (rocket propellants)
5-(3,5-Dinitrophenyl)-2H-tetrazole –C₆H₃(NO₂)₂ Antimycobacterial activity, improved cytotoxicity profile Tuberculosis therapeutics
5-(Trinitromethyl)-2H-tetrazole –C(NO₂)₃ High density (1.93 g/cm³), explosive sensitivity (IS = 0.5 J) High-energy oxidizers
5-(4-Fluorophenyl)-2H-tetrazole –C₆H₄F Moderate antinociceptive activity Pharmaceutical intermediates

Stability and Sensitivity

  • This compound : Azetidine’s saturated ring enhances thermal stability compared to nitro-substituted analogs. Likely less sensitive to impact/friction than energetic derivatives like 5-(fluorodinitromethyl)-2H-tetrazole (impact sensitivity <1 N) .
  • Energetic Derivatives: Nitro groups (e.g., –NO₂, –CF(NO₂)₂) improve oxygen balance but reduce stability. For example, 5-(trinitromethyl)-2H-tetrazole decomposes explosively under mild stimuli .

Pharmacological Activity

  • Azetidine-containing analogs : Derivatives like 3-chloro-4-phenyl-azetidin-2-one linked to tetrazoles exhibit potent antihypertensive activity, comparable to losartan .
  • Antimycobacterial Activity : 2-Substituted 5-(3,5-dinitrophenyl)-2H-tetrazoles show enhanced efficacy against Mycobacterium tuberculosis (MIC = 2–8 µg/mL) with low cytotoxicity .

Biological Activity

5-(Azetidin-3-yl)-2H-tetrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azetidine derivatives with tetrazole precursors. Various methods, including multicomponent reactions, have been employed to enhance yield and purity. Notably, tetrazoles are recognized for their bioisosteric properties compared to carboxylic acids, which can influence their biological activity and pharmacokinetics .

1. Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The average IC50 values reported for these compounds range from 32.59 μM to 94.25 μM, suggesting moderate to strong anticancer activity .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)
3aMCF-794.25
3bMCF-768.16
3ePC332.59
3fPC354.99
3gPC355.53

2. Antibacterial Activity

This compound derivatives have also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Table 2: Antibacterial Activity of Selected Derivatives

CompoundBacteriaZone of Inhibition (mm)
4aStaphylococcus aureus15
4bEscherichia coli12
4cKlebsiella pneumoniae18

The mechanism underlying the biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that these compounds can bind effectively to various receptors involved in cancer progression and bacterial resistance mechanisms . The presence of the tetrazole moiety enhances binding affinity through hydrogen bonding and π-stacking interactions.

Case Study 1: Anticancer Efficacy in Mice Models

In a recent animal study, the anticancer efficacy of a specific derivative of this compound was evaluated in mice models bearing tumors. The results showed a significant reduction in tumor size compared to the control group, highlighting its potential for further development as an anticancer drug .

Case Study 2: Inhibition of Bacterial Growth

Another study focused on the antibacterial activity of a series of tetrazole derivatives against multi-drug resistant strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Q & A

Q. What are the most reliable synthetic routes for 5-(azetidin-3-yl)-2H-tetrazole, and how can purity be optimized?

The compound can be synthesized via a [3+2] cycloaddition between an azetidine-substituted nitrile and sodium azide under acidic conditions (e.g., HCl or ZnBr₂). Key steps include:

  • Reagent Optimization : Use ammonium chloride as a catalyst to enhance reaction efficiency .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the tetrazole-azetidine junction .
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR in DMSO-d₆ to identify azetidine proton shifts (δ 3.5–4.0 ppm) and tetrazole ring carbons (δ 145–155 ppm) .
  • FT-IR : Confirm N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does regioselectivity impact the alkylation of this compound, and how can it be controlled?

Regioselectivity in alkylation (e.g., at N1 vs. N2 of the tetrazole ring) depends on steric and electronic factors:

  • Electronic Effects : Electron-withdrawing groups on the azetidine ring favor N2 alkylation. Use DFT calculations (e.g., Gaussian 16) to predict transition states .
  • Steric Control : Bulkier alkylating agents (e.g., benzyl bromide) preferentially target N1 due to reduced steric hindrance. Monitor reaction progress via ¹H NMR .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Analog Synthesis : Prepare derivatives with modifications to the azetidine (e.g., fluorination) or tetrazole (e.g., methyl substitution). Use Suzuki coupling for biphenyl analogs .
  • Bioassays : Test antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) and cytotoxicity via MTT assays on HEK-293 cells.
  • Data Analysis : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity using multivariate regression .

Q. Example SAR Table

DerivativeSubstituent (R)MIC (S. aureus)logP
Parent compoundAzetidin-3-yl32 µg/mL1.2
5-(4-F-phenyl)4-Fluorophenyl16 µg/mL1.8
5-(Biphenyl-2-yl)Biphenyl8 µg/mL2.5

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the tetrazole and Arg120 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, incubation time) .
  • Structural Validation : Reconfirm compound identity via X-ray crystallography if discrepancies arise .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 5-phenyl-2H-tetrazole analogs) to identify outlier datasets .

Methodological Notes

  • Crystallography : SHELXL refinement is critical for resolving disorder in the azetidine ring .
  • Data Reporting : Include error margins for bioactivity assays (e.g., ±SEM) and crystallographic R-factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(azetidin-3-yl)-2H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(azetidin-3-yl)-2H-tetrazole

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